![molecular formula C12H18O2 B2931259 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol CAS No. 41009-85-2](/img/structure/B2931259.png)
3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol
Übersicht
Beschreibung
“3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol” is a chemical compound with the CAS Number: 41009-85-2 . Its IUPAC name is 3,3’-(1,3-phenylene)bis(propan-1-ol) . It is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The molecular weight of “3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol” is 194.27 . Its InChI Code is 1S/C12H18O2/c13-8-2-6-11-4-1-5-12(10-11)7-3-9-14/h1,4-5,10,13-14H,2-3,6-9H2 .Physical And Chemical Properties Analysis
“3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol” is an oil at room temperature . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
Research on compounds structurally related to 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol highlights their potential in antimicrobial and antioxidant applications. A study synthesized a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, revealing their antimicrobial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Although these compounds, including structures related to 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol, showed lower biological activities compared to certain beta blockers, their synthesis and evaluation contribute to understanding the antimicrobial and antioxidant capabilities of such molecules (Čižmáriková et al., 2020).
Cyclisation and Chemical Behavior
Another aspect of scientific research on related compounds includes their chemical behavior, such as cyclisation processes. For instance, the cyclisation of 3-(p-methylphenyl)propan-1-ol via alkoxyl radical and aryl radical cation intermediates was studied, showcasing the regioselectivities and product yields influenced by pH variations. These findings aid in comprehending the chemical properties and potential synthesis pathways of related compounds (Goosen et al., 1993).
Poly(ether imine) Dendrimers for Biological Studies
Furthermore, the synthesis of poly(ether imine) dendrimers based on 3-amino-propan-1-ol, utilizing a new trifunctional monomer, illustrates the compound's relevance in creating non-toxic dendrimers for biological applications. Such dendrimers, described to be useful for biological studies, highlight the versatility of 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol and related compounds in synthesizing materials for medical research (Krishna et al., 2005).
Tissue Engineering Materials
Polyhydroxyalkanoates (PHAs), polyesters produced by microorganisms, have been researched for their application in tissue engineering and as biomaterials. Research on PHAs, including polymers related to 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol, demonstrates their potential in developing medical devices and tissue engineering applications, offering biodegradable and biocompatible alternatives for various medical uses (Chen & Wu, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-[3-(3-hydroxypropyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-8-2-6-11-4-1-5-12(10-11)7-3-9-14/h1,4-5,10,13-14H,2-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTILCBBQTIFAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCCO)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41009-85-2 | |
| Record name | 3-[3-(3-hydroxypropyl)phenyl]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Spiro[2.5]octan-6-ylethanol](/img/structure/B2931177.png)
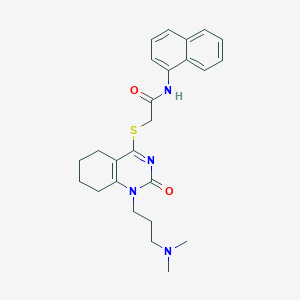
![3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2931179.png)

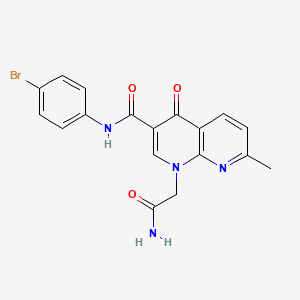
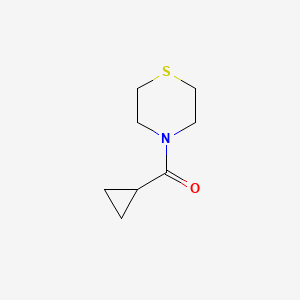

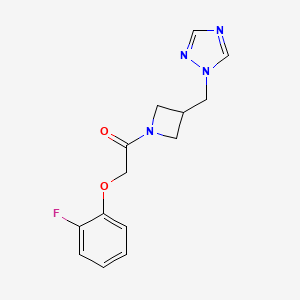


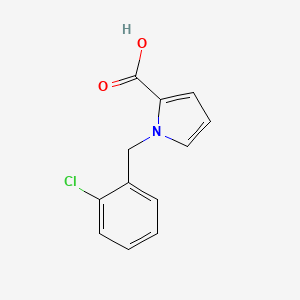
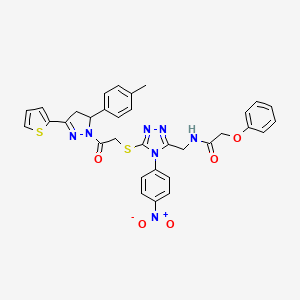
![(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride](/img/structure/B2931198.png)
![2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2931199.png)